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molecular formula C10H19NO3 B3058165 4-Morpholineacetic acid, 1,1-dimethylethyl ester CAS No. 88217-68-9

4-Morpholineacetic acid, 1,1-dimethylethyl ester

Cat. No. B3058165
M. Wt: 201.26 g/mol
InChI Key: WXTYDUYMAJETOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09441012B2

Procedure details

Tert-butyl 2-morpholinoacetate (11 g, 54.7 mmol) was stirred with HCl, 4M in dioxane (54 mL), giving a white precipitate (a mild exotherm was observed) which slowly dissolved with stirring at room temperature. Ten minutes after complete dissolution, the mixture solidified. Then the mixture was warmed to 60° C. and the thick suspension was stirred vigorously overnight. The mixture was then cooled to room temperature, diluted with diethyl ether (60 mL) and filtered to collect the title compound (8 g, 80%) as a white solid. 1H NMR (CD3OD, 400 MHz): δ (ppm) 4.13 (s, 2H), 3.94 (brm, 4H), 3.41 (brm, 4H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]([O:10]C(C)(C)C)=[O:9])[CH2:3][CH2:2]1.[ClH:15]>O1CCOCC1.C(OCC)C>[ClH:15].[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][CH2:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
O1CCN(CC1)CC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
54 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a white precipitate (a mild exotherm
DISSOLUTION
Type
DISSOLUTION
Details
slowly dissolved
DISSOLUTION
Type
DISSOLUTION
Details
Ten minutes after complete dissolution
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was warmed to 60° C.
STIRRING
Type
STIRRING
Details
the thick suspension was stirred vigorously overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect the title compound (8 g, 80%) as a white solid

Outcomes

Product
Name
Type
Smiles
Cl.O1CCN(CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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